Tapinarof

Catalog No.
S520783
CAS No.
79338-84-4
M.F
C17H18O2
M. Wt
254.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tapinarof

Formulating chronic topical therapies? Crude AhR agonists (coal tar) and corticosteroids compromise safety and compliance. Tapinarof (CAS 79338-84-4) is a high-purity AhR agonist that overcomes these limitations.

  • 1% oil-in-water cream enables once-daily dosing vs. twice-daily petrolatum-based alternatives.
  • Dual-action: downregulates IL-17A/F (pro-inflammatory) & upregulates filaggrin/loricrin (barrier), EC50 13 nM.
  • Safe for continuous 52-week application; provides 130-day remission effect without skin atrophy.

CAS Number

79338-84-4

Product Name

Tapinarof

IUPAC Name

5-[(E)-2-phenylethenyl]-2-propan-2-ylbenzene-1,3-diol

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

InChI

InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3/b9-8+

InChI Key

ZISJNXNHJRQYJO-CMDGGOBGSA-N

solubility

Soluble in DMSO

Synonyms

2-isopropyl-5-(2-phenylethenyl)benzene-1,3-diol, 3,5-DH4IS, 3,5-dihydroxy-4-isopropylstilbene, 5-(2-phenylethenyl)-2-isopropyl-1,3-benzenediol, benvitimod, GSK2894512, tapinarof, WBI-1001

Canonical SMILES

CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O

Isomeric SMILES

CC(C)C1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O

The exact mass of the compound Benvitimod is 254.1307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Resorcinols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

Tapinarof (also known as WBI-1001 or GSK2894512) is a highly purified, naturally derived small-molecule aryl hydrocarbon receptor (AhR) agonist. As a first-in-class non-steroidal active pharmaceutical ingredient (API), it is primarily procured for the formulation of advanced topical therapeutics targeting chronic immune-mediated skin disorders. Chemically, it is a lipophilic stilbene derivative (LogP ~3.5) with low aqueous solubility, making it highly suitable for stable oil-in-water emulsions. Unlike broad-spectrum immunosuppressants or crude AhR activators, Tapinarof offers a highly specific, dual-action mechanism: it downregulates pro-inflammatory cytokines (IL-17A, IL-17F) while simultaneously upregulating skin barrier proteins (filaggrin, loricrin). Its distinct physicochemical profile ensures minimal systemic absorption and a localized depot effect, which are critical parameters for R&D teams developing chronic-use, steroid-sparing dermatological products [1].

Research Fit

Pathway focus AhR activation and NRF2 signaling in keratinocytes
Barrier research Filaggrin and loricrin upregulation in skin models
Immunomodulation Th17/Th22 cytokine downregulation assays

Substituting Tapinarof with alternative materials fundamentally compromises both formulation viability and long-term application safety. Crude AhR agonists, such as coal tar, suffer from severe batch-to-batch variability, poor cosmetic acceptability, and off-target toxicity, making them unsuitable for modern, highly standardized API procurement[1]. Conversely, substituting with high-potency corticosteroids (e.g., betamethasone) introduces strict duration-of-use limits due to irreversible skin atrophy and tachyphylaxis, destroying the product's viability as a chronic maintenance therapy [2]. Even substituting Tapinarof with its identical active moiety formulated in a generic petrolatum base (often referred to as Benvitimod in certain markets) alters the release kinetics and partition behavior, forcing a twice-daily dosing regimen instead of Tapinarof's optimized once-daily oil-in-water profile[3]. For procurement teams, acquiring the specific Tapinarof grade optimized for once-daily emulsion is critical to maintaining patient compliance and therapeutic differentiation.

Substitution Risk

AhR binding affinity may not transfer to dietary stilbenoids (e.g., resveratrol); reported sub-nanomolar vs micromolar potency requires assay-specific review.
Off-therapy interval endpoint not reported for PDE4 or calcineurin inhibitor classes; remittive effect may not replicate.
Pediatric AD endpoint data (age ≥2) from pivotal trials may not be assumed for other non-steroidal topicals lacking direct evidence.

Receptor Binding Potency and API Efficiency

Tapinarof demonstrates exceptionally high target affinity, inducing nuclear translocation of the aryl hydrocarbon receptor (AhR) with an EC50 of 0.16 nM in immortalized keratinocytes (HaCaT) and an overall AhR activation EC50 of 13 nM . In contrast, generic AhR ligands or less optimized indolocarbazoles often require concentrations in the micromolar range (e.g., >1 µM) to achieve comparable CYP1A1/CYP1B1 gene upregulation [1]. This nanomolar potency allows formulators to achieve maximal therapeutic efficacy with a low API concentration (typically 1% w/w), reducing raw material consumption and minimizing the risk of concentration-dependent excipient instability.

Evidence DimensionAhR Activation Potency (EC50)
Target Compound Data13 nM (overall activation); 0.16 nM (nuclear translocation)
Comparator Or BaselineStandard indolocarbazole AhR ligands (>1,000 nM)
Quantified DifferenceTapinarof is approximately 75-fold to >100-fold more potent at the receptor level.
ConditionsIn vitro HaCaT keratinocyte assays and AhR-dependent luciferase reporter cell-lines

High API potency allows for lower inclusion rates in the final formulation, improving emulsion stability and reducing overall procurement costs per dose.

PGA 0/1 Response
Head-to-head
35.4–40.2% vs 6.0–6.3% (vehicle)
Reported ~6-fold higher response rate
Two phase 3 trials, 12-week PGA endpoint

Metabolic Stability and Local Tissue Depot Formation

A critical procurement factor for topical APIs is the avoidance of systemic clearance. In human skin explant cultures, Tapinarof exhibits high metabolic resistance, with 85% of the parent drug remaining intact after 24 hours . Metabolism is restricted to minor hydroxylation into two inactive metabolites (M1 and M2). Compared to highly permeable systemic small molecules or steroids that rapidly enter the bloodstream and require complex systemic safety monitoring, Tapinarof's lipophilicity (LogP ~3.5) and metabolic profile ensure it remains localized in the epidermis and dermis [1].

Evidence DimensionParent Drug Retention in Tissue
Target Compound Data85% intact after 24 hours
Comparator Or BaselineSystemically absorbed topical steroids (baseline rapid clearance)
Quantified DifferenceTapinarof maintains a stable local depot, effectively eliminating systemic toxicity risks.
ConditionsEx vivo human skin explant culture over 24 hours

Ensures the API meets stringent regulatory safety requirements for chronic topical use by preventing unwanted systemic exposure.

Remittive Interval
Class-level inference
Mean 130 days
Reported off-therapy interval context
After complete clearance; class comparison may differ

Formulation-Dependent Dosing Efficiency

The physical form and excipient compatibility of Tapinarof dictate its clinical utility. When formulated as an optimized oil-in-water cream, Tapinarof 1% provides sustained 24-hour efficacy, allowing for a once-daily dosing regimen. In contrast, when the identical active moiety is formulated in a heavier, petrolatum-based ointment (often marketed as Benvitimod), the altered drug partitioning and release kinetics necessitate a twice-daily application[1]. This demonstrates that procuring Tapinarof for an advanced emulsion system yields a 50% reduction in required application frequency compared to crude petrolatum bases.

Evidence DimensionRequired Application Frequency
Target Compound DataOnce-daily (Oil-in-water cream formulation)
Comparator Or BaselineTwice-daily (Petrolatum-based formulation of same moiety)
Quantified Difference50% reduction in application frequency for the optimized Tapinarof formulation.
ConditionsClinical formulation performance in mild-to-moderate plaque psoriasis

Procuring the API for an oil-in-water emulsion rather than a petrolatum base halves the dosing burden, directly driving patient compliance and commercial product success.

AhR EC50
Cross-study comparable
0.16 nM vs 2–5 µM
Reported ~12,500–31,000-fold potency difference
Different assay platforms; cross-study comparison

Long-Term Tissue Integrity and Barrier Restoration

Unlike standard dermatological benchmarks, Tapinarof actively restores tissue integrity rather than degrading it. In clinical evaluations, 8-week treatment with Tapinarof significantly decreased Transepidermal Water Loss (TEWL) by a mean of -8.03 g/m2/hr, indicating profound skin barrier repair [1]. Furthermore, patients achieving clearance exhibited a mean off-therapy remittive effect of 130.1 days [2]. In direct contrast, continuous use of high-potency corticosteroids (e.g., betamethasone) induces progressive skin atrophy and barrier disruption, strictly limiting their continuous use to 2-4 weeks.

Evidence DimensionTransepidermal Water Loss (TEWL) and Duration of Safe Use
Target Compound Data-8.03 g/m2/hr reduction in TEWL; safe for 52+ weeks continuous use
Comparator Or BaselineCorticosteroids (induce atrophy, limited to 2-4 weeks)
Quantified DifferenceTapinarof provides barrier restoration and >12x longer safe continuous application duration.
Conditions8-week barrier function study and 52-week long-term extension trials

Provides a definitive procurement justification for replacing steroids in formulations intended for chronic, long-term disease management.

vIGA-AD 0/1
Cross-study comparable
45.9% vs 15.9% (vehicle)
Reported 30 pp placebo-adjusted
Vs crisaborole cross-trial; endpoints differ
PGA/PASI75 Rank
Reported ranking
Ranked #1 (BID), #2 (QD)
Top-ranked in network meta-analysis
Bayesian NMA; cross-study synthesis

Development of Chronic-Use, Steroid-Sparing Emulsions

Tapinarof is the optimal API choice for pharmaceutical R&D teams formulating chronic-use topical treatments. Because it does not induce the skin atrophy associated with betamethasone or clobetasol, it can be safely formulated for continuous 52-week application[1]. Its ability to maintain a 130-day off-therapy remittive effect makes it highly valuable for maintenance therapy product lines.

Cosmetically Elegant Oil-in-Water Formulation Design

Due to its specific LogP (~3.5) and excipient compatibility, Tapinarof is ideal for formulators looking to move away from heavy, greasy petrolatum bases. It can be successfully stabilized in a 1% oil-in-water cream that requires only once-daily dosing, offering a significant commercial advantage over twice-daily petrolatum-based alternatives [2].

Targeted AhR-Pathway In Vitro Modeling

For toxicology and pharmacology researchers investigating the Aryl Hydrocarbon Receptor pathway, Tapinarof serves as an exceptionally clean, high-potency positive control. With an EC50 of 13 nM for AhR activation and 0.16 nM for nuclear translocation, it provides highly reproducible, quantitative receptor engagement without the multi-compound variability and off-target noise inherent in crude coal tar extracts .

Application Fit Matrix

Application
Selection Property
Validation Focus
AhR signaling pathway studies
AhR agonist potency context
EC50 assay and CYP1A1 induction review
Psoriasis disease-model research
Model-response endpoint context
PGA endpoint and off-therapy interval monitoring
Atopic dermatitis model studies
Pediatric model-response context
vIGA-AD and itch-score endpoint review
Barrier protein co-regulation studies
JAK inhibitor combination context
Filaggrin/loricrin upregulation assay

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

254.130679813 Da

Monoisotopic Mass

254.130679813 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

84HW7D0V04

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Tapinarof is indicated for the topical treatment of plaque psoriasis in adults.
FDA-Approved Indications

Drug Classes

Breast Feeding; Lactation; Milk, Human; Dermatological Agents

Mechanism of Action

Tapinarof is a therapeutic aryl hydrocarbon receptor-modulating agent (TAMA) that binds to and activates the aryl hydrocarbon receptor (AhR). AhR is a ligand-dependent transcription factor that regulates gene expression in a variety of cell types, including macrophages, T-cells, antigen-presenting cells, fibroblasts, and keratinocytes. Upon binding to its ligand, AhR heterodimerizes with AhR nuclear translocator (ARNT) to form a complex with a high affinity for DNA binding. The AhR-ligand/ARNT complex can then bind to the specific DNA recognition sites to transcribe AhR-responsive genes. Additionally, AhR also exerts its effect through other transcription factors such as the nuclear factor κB and nuclear factor erythroid 2-related factor 2 (Nrf2), a downstream product of AhR-induced transcription that has antioxidant properties. Dysregulation of AhR is one of the hallmarks of psoriasis, as psoriasis patients have a higher serum concentration of AhR compared to healthy individuals. Treatment of AhR ligands in vitro also results in a gene expression profile that is implicated in the pathogenesis of psoriasis. For instance, AhR activation causes the expansion and differentiation of Th17 and Th22, two major T cells responsible for releasing inflammatory cytokines IL-17 and IL-22.. Additionally, AhR activation also recruits persistent skin resident memory T cells, thus contributing to the chronicity of psoriasis. However, the specific binding of tapinarof to AhR modulates a unique set of genes that are dysregulated in psoriasis, distinctive from other AhR ligands. Further, tapinarof also induces barrier protein expression, such as filaggrin, hornerin, and involucrin, to restore the skin barrier and epidermal function and decrease oxidative stress. It is currently unknown why AhR ligands like tapinarof can reduce psoriatic inflammations in one setting but upregulate inflammatory genes in another setting. It is possible that the anti-inflammatory effect of tapinarof as an AhR agonist might be due to Nrf2. Although Nrf2 is a known downstream effector of AhR, not all AhR agonists activate this pathway. For instance, 2,3,7,8-tetrachlorodibenzo-p-dioxin, an AhR agonist, does not show any antioxidant activity after AhR activation. Therefore, it is hypothesized that the dual AhR/Nrf2 action of tapinarof is essential to the effect of tapinarof in treating psoriasis.

KEGG Target based Classification of Drugs

Not elsewhere classified
Signaling molecules
Transcription factor
AHR [HSA:196] [KO:K09093]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

79338-84-4

Absorption Distribution and Excretion

No accumulation was observed with repeat topical application. Plasma concentration of tapinarof was below the quantifiable limits (BQL) of the assay (lower limit of quantification was 50 pg/mL) in 68% of the pharmacokinetic samples. On Day 1, mean ± SD values of Cmax and AUC0-last were 0.90 ± 1.4 ng/mL and 4.1 ± 6.3 ng.h/mL, respectively, following a mean daily dose of 5.23 g applied to a mean body surface area involvement of 27.2% (range 21 to 46%) in 21 subjects with moderate to severe plaque psoriasis. On Day 29, the mean ± SD Cmax and AUC0-last were 0.12 ± 0.15 ng/mL and 0.61 ± 0.65 ng.h/mL, respectively.
The Vss of tapinarof is estimated to be from 1270 to 1500 mL/kg.

Metabolism Metabolites

Tapinarof is metabolized in the liver by multiple pathways including oxidation, glucuronidation, and sulfation in vitro.CYP1A2 and CYP3A4 appears to be the major enzyme involved in the hepatic metabolism of tapinarof, while CYP2C9, CYP2C19, and CYP2D6 play a minor role.

Wikipedia

Tapinarof

Biological Half Life

Due to the insufficient data about the elimination phase, the terminal half-life of tapinarof cannot be determined.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
1: Zang YN, Jiang DL, Cai L, Chen X, Wang Q, Xie ZW, Liu Y, Zhang CY, Jing S, Chen GH, Zhang JZ, Xu L, Feng WY, Zhao LB, Fang Y. Use of a dose-response model to guide future clinical trial of benvitimod cream to treat mild and moderate psoriasis. Int J Clin Pharmacol Ther. 2016 Feb;54(2):87-95. doi: 10.5414/CP202486. PubMed PMID: 26709597.
2: Zhao L, Chen X, Cai L, Zhang C, Wang Q, Jing S, Chen G, Li J, Zhang J, Fang Y. Randomized, double-blind, placebo-controlled, multiple-dose study of the safety, tolerability and pharmacokinetics of benvitimod, a candidate drug for the treatment of psoriasis. J Clin Pharm Ther. 2014 Aug;39(4):418-23. doi: 10.1111/jcpt.12158. Epub 2014 Mar 27. PubMed PMID: 24673513.
3: Paul C. New topical drug development in atopic dermatitis: a place for hope. Br J Dermatol. 2012 Apr;166(4):711. doi: 10.1111/j.1365-2133.2012.10913.x. PubMed PMID: 22452438.
4: Zhao L, Zhu B, Chen X, Chen G, Chen H, Li Y, Jing S, Fang Y. Development and validation of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for benvitimod quantification in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Feb 15;885-886:160-5. doi: 10.1016/j.jchromb.2011.12.026. Epub 2012 Jan 9. Erratum in: J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Apr 1;891-892:113. PubMed PMID: 22281235.
5: Bissonnette R, Poulin Y, Zhou Y, Tan J, Hong HC, Webster J, Ip W, Tang L, Lyle M. Efficacy and safety of topical WBI-1001 in patients with mild to severe atopic dermatitis: results from a 12-week, multicentre, randomized, placebo-controlled double-blind trial. Br J Dermatol. 2012 Apr;166(4):853-60. doi: 10.1111/j.1365-2133.2011.10775.x. Epub 2012 Mar 14. PubMed PMID: 22182053.
6: Bissonnette R, Bolduc C, Maari C, Nigen S, Webster JM, Tang L, Lyle M. Efficacy and safety of topical WBI-1001 in patients with mild to moderate psoriasis: results from a randomized double-blind placebo-controlled, phase II trial. J Eur Acad Dermatol Venereol. 2012 Dec;26(12):1516-21. doi: 10.1111/j.1468-3083.2011.04332.x. Epub 2011 Nov 12. PubMed PMID: 22077962.

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